![molecular formula C8H15NO B15231249 (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine](/img/structure/B15231249.png)
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic heterocyclic compound that features a fused pyran and pyridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with a dihydropyran under acidic or basic conditions to facilitate the cyclization process. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of catalysts to enhance reaction rates and selectivity. The scalability of the synthesis is crucial for industrial applications, and process optimization is typically achieved through extensive research and development.
Análisis De Reacciones Químicas
Types of Reactions
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the saturation level of the rings.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridine or pyran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a scaffold for the design of bioactive molecules. Its structural features make it a suitable candidate for the development of enzyme inhibitors or receptor modulators, which can be used in drug discovery and development.
Medicine
In medicine, this compound derivatives have shown potential as therapeutic agents. Their ability to interact with biological targets makes them promising candidates for the treatment of various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural rigidity and functionalizability make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved in these interactions can vary depending on the specific application, but they generally involve binding to the target and altering its function, leading to the desired biological or chemical effect.
Comparación Con Compuestos Similares
Similar Compounds
- (4aR,8aR)-4,4-dimethyl-octahydro-1H-pyrano[3,4-b]pyridine
- (4aR,5R,8aR)-5-ethyl-octahydro-1H-pyrano[4,3-b]pyridine
Uniqueness
Compared to similar compounds, (4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine stands out due to its specific stereochemistry and the potential for diverse functionalization. This uniqueness allows for the exploration of a wide range of chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
(4aR,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine |
InChI |
InChI=1S/C8H15NO/c1-2-7-3-5-10-6-8(7)9-4-1/h7-9H,1-6H2/t7-,8+/m1/s1 |
Clave InChI |
AWUHIBIWUREKQK-SFYZADRCSA-N |
SMILES isomérico |
C1C[C@@H]2CCOC[C@@H]2NC1 |
SMILES canónico |
C1CC2CCOCC2NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


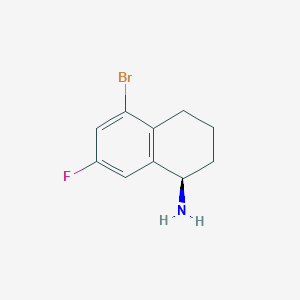
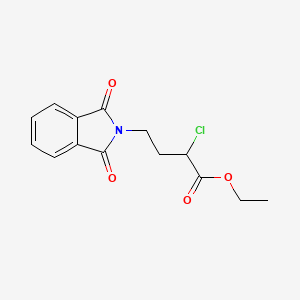
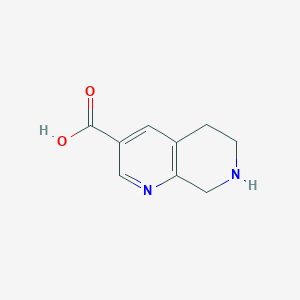
![Methyl 7-amino-3-methylthieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231187.png)
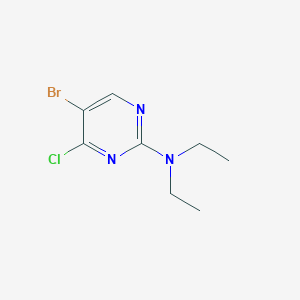
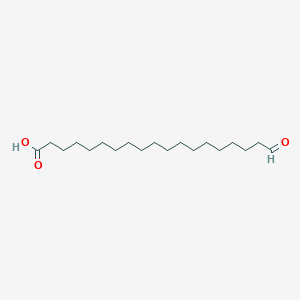
![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)
![Tert-butyl trans-2-{[(tert-butyldiphenylsilyl)oxy]methyl}-3-(hydroxymethyl)azetidine-1-carboxylate](/img/structure/B15231216.png)
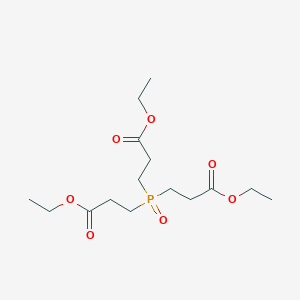
![2-(Dimethylamino)pyrrolo[2,1-f][1,2,4]triazine-4(3H)-thione](/img/structure/B15231232.png)
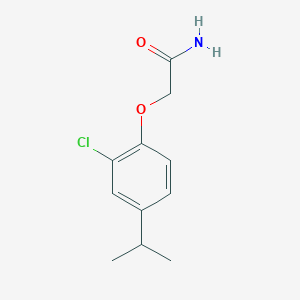

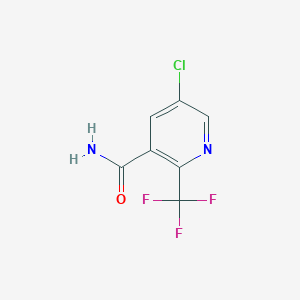
![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
